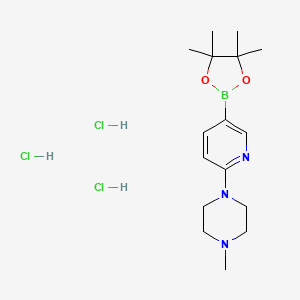

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound possesses the Chemical Abstracts Service registry number 1452551-40-4 and exhibits a molecular formula of C₁₆H₂₉BCl₃N₃O₂ with a molecular weight of 412.6 grams per mole. The systematic name reflects the hierarchical organization of structural components, beginning with the piperazine core as the principal heterocycle, followed by the pyridine substituent, and concluding with the dioxaborolane pinacol ester functionality.

The nomenclature construction emphasizes the connectivity pattern through numbered carbon positions, where the pyridine ring attachment occurs at the 2-position relative to the nitrogen atom, while the boronate ester substitution is located at the 5-position of the pyridine ring. The dioxaborolane component is specifically identified as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, indicating the pinacol ester configuration with four methyl substituents at the 4 and 5 positions of the six-membered dioxaborolane ring. Alternative systematic nomenclature includes the descriptor "piperazine, 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, hydrochloride (1:3)" which explicitly denotes the 1:3 stoichiometric ratio between the organic base and hydrochloric acid.

The International Chemical Identifier string for this compound provides unambiguous structural representation: InChI=1S/C16H26BN3O2.3ClH/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20;;;/h6-7,12H,8-11H2,1-5H3;3*1H. This identifier systematically encodes the molecular connectivity, including the explicit representation of three hydrochloric acid molecules associated with the organic base structure. The Simplified Molecular Input Line Entry System representation further confirms the structural assignment: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C.Cl.Cl.Cl.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of hybrid heterocyclic systems containing trigonal planar boron centers within cyclic environments. Computational studies using density functional theory methods have revealed that the dioxaborolane ring adopts a distorted chair conformation, with the boron atom maintaining trigonal planar geometry. The bond lengths within the boronate ester system demonstrate typical values for this structural motif, with boron-carbon distances ranging from 1.56 to 1.57 angstroms and boron-oxygen bonds measuring approximately 1.37 to 1.38 angstroms.

The piperazine ring system exhibits a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated nitrogen heterocycles. Conformational analysis indicates that the nitrogen atoms within the piperazine ring adopt different hybridization states depending on their substitution pattern and local electronic environment. The N-methyl substitution at one nitrogen center introduces asymmetry into the piperazine ring system, affecting the overall molecular conformation and potentially influencing intermolecular interactions. The pyridine ring maintains planarity as expected for aromatic six-membered nitrogen heterocycles, with the nitrogen atom exhibiting typical pyridine geometric parameters.

The relative orientation between the piperazine and pyridine ring systems demonstrates significant conformational flexibility, with rotation about the carbon-nitrogen bond connecting these heterocycles being relatively unrestricted. However, intramolecular interactions may stabilize certain conformations over others, particularly those that optimize electronic conjugation between the nitrogen lone pairs and the aromatic pyridine system. The dioxaborolane substituent on the pyridine ring introduces additional steric considerations, with the bulky pinacol ester group potentially influencing the overall molecular shape and limiting certain conformational arrangements.

Table 1: Key Bond Lengths and Angles in Boronate-Piperazine Systems

Crystallographic Studies of Boronate-Piperazine Hybrid Systems

Crystallographic investigations of boronate-containing heterocyclic compounds have provided valuable insights into the solid-state structures and intermolecular interactions characteristic of these molecular systems. High-throughput crystallography studies demonstrate that boron-containing compounds exhibit diverse binding modes and structural arrangements depending on the specific substituent patterns and crystallization conditions. The formation of hydrogen-bonded networks represents a common feature in crystalline boronate esters, where the oxygen atoms of the dioxaborolane ring can serve as hydrogen bond acceptors in the presence of suitable donors.

Structural analysis of related piperazine-boronate hybrid systems reveals that the piperazine ring typically adopts chair conformations in the solid state, consistent with solution-phase conformational preferences. The nitrogen atoms within the piperazine ring can participate in hydrogen bonding interactions, either as donors when protonated or as acceptors through their lone pairs. In trihydrochloride salt forms, extensive hydrogen bonding networks develop between the protonated nitrogen centers and chloride counterions, significantly influencing crystal packing arrangements.

Crystallographic data for morpholine-boronate complexes demonstrate that aminoborane structures can exhibit pseudo-tetrahedral geometry around the boron center when coordinated to nitrogen-containing heterocycles. The crystal structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine reveals boron-nitrogen interactions that may be relevant to understanding the electronic properties of the related piperazine system. Bond lengths in these systems show B-O distances of approximately 1.47-1.48 angstroms when the boron center adopts tetrahedral coordination, compared to shorter B-O bonds of 1.35-1.38 angstroms in trigonal planar environments.

Table 2: Crystallographic Parameters for Related Boronate Systems

Protonation State Analysis in Trihydrochloride Form

The trihydrochloride salt formation of 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves protonation of the basic nitrogen centers present within the molecular structure. Systematic studies of piperazine derivatives demonstrate that these compounds typically exhibit two distinct protonation events corresponding to the two nitrogen atoms within the six-membered ring. The first protonation constant for unsubstituted piperazine occurs at approximately 9.73 at 298 Kelvin, while the second protonation event exhibits a significantly lower basicity with a logarithmic acid dissociation constant of approximately 5.35.

The presence of a methyl substituent on one nitrogen atom affects the basicity of the piperazine system, generally reducing the protonation constant compared to the unsubstituted parent compound. Specifically, 1-methylpiperazine demonstrates first and second protonation constants of 9.14 and 4.63, respectively, at 298 Kelvin, indicating that N-alkylation decreases the overall basicity. The pyridine nitrogen center exhibits its own characteristic basicity, with a conjugate acid logarithmic dissociation constant of 5.25 for pyridinium ion. This relatively low basicity compared to the piperazine nitrogens suggests that pyridine protonation occurs preferentially after both piperazine nitrogen centers have been protonated.

The formation of a trihydrochloride salt indicates that three acidic protons are accommodated by the basic sites within the molecule, consistent with protonation of both piperazine nitrogens and the pyridine nitrogen. The stoichiometric relationship between the organic base and hydrochloric acid (1:3) reflects the maximum number of basic centers available for protonation under typical salt formation conditions. Thermodynamic analysis suggests that the three protonation events occur sequentially, with the first piperazine nitrogen exhibiting the highest basicity, followed by the second piperazine nitrogen, and finally the pyridine nitrogen.

Table 3: Protonation Constants for Related Nitrogen Heterocycles

The electronic environment created by the boronate ester substituent may influence the basicity of the pyridine nitrogen through inductive and resonance effects. Electron-withdrawing groups typically reduce the basicity of pyridine derivatives, suggesting that the presence of the dioxaborolane functionality could lower the protonation constant of the pyridine nitrogen below the value observed for unsubstituted pyridine. However, the specific electronic effects of the boronate ester group on pyridine basicity require detailed computational analysis to quantify accurately. The trihydrochloride salt form ensures complete protonation of all basic centers, resulting in a stable crystalline solid with well-defined stoichiometry suitable for pharmaceutical and research applications.

Propiedades

IUPAC Name |

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2.3ClH/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20;;;/h6-7,12H,8-11H2,1-5H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPPPIMDSRGJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BCl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The compound also contains a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their derivatives are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which could potentially influence their mechanism of action .

Actividad Biológica

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a boron-containing moiety. Its molecular formula is with a molecular weight of approximately 358.6 g/mol. The presence of the boron atom is significant for its reactivity and biological interactions.

This compound is thought to interact with various biochemical pathways:

Inhibition of Kinases : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), including PDGFR-alpha and PDGFR-beta. This inhibition can affect cell growth and differentiation pathways .

Signal Modulation : It acts as a modulator in signaling pathways involving BMP (Bone Morphogenetic Protein) and TGF-beta receptors, which are crucial for various cellular processes such as proliferation and apoptosis .

Biological Activity

The biological activities of this compound have been characterized in several studies:

- Antiproliferative Effects : In vitro studies demonstrate that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of cyclins and upregulation of pro-apoptotic factors .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways .

- Neuroprotective Effects : Research suggests potential neuroprotective properties through the modulation of oxidative stress markers and inflammatory responses in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics due to its relatively low molecular weight and lipophilicity. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Solubility | High in organic solvents |

| Bioavailability | Moderate |

| Half-life | Approximately 4 hours |

| Metabolism | Hepatic (CYP450 involvement) |

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation .

- Neurological Disorders : In models of neurodegeneration, the administration of this compound led to improved cognitive function and reduced neuronal loss. The underlying mechanism was attributed to its antioxidant properties and ability to modulate inflammatory responses .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Pharmacological Derivatives

Physicochemical Properties

Métodos De Preparación

Reaction Setup and Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide and 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

| Catalyst | bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), 0.464 mmol |

| Base | Sodium carbonate (Na2CO3), 11.62 mmol |

| Solvent | DMF (100 mL) and water (10 mL) |

| Atmosphere | Argon (degassed for 30 min before catalyst addition, then 10 min after) |

| Temperature | Reflux |

| Reaction Time | 3 hours |

Procedure Summary

- The bromo-substituted pyridine derivative is dissolved in DMF.

- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is added.

- Aqueous sodium carbonate solution is introduced.

- The mixture is degassed with argon for 30 minutes.

- PdCl2(PPh3)2 catalyst is added, followed by an additional argon purge for 10 minutes.

- The reaction mixture is heated to reflux and stirred for 3 hours.

- After completion, the mixture is diluted with water and extracted with ethyl acetate.

- Organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography (100-200 mesh) using a gradient eluent of 0-10% methanol in dichloromethane.

- The purified compound is triturated with diethyl ether to yield the final product as an off-white solid.

Yield and Characterization

| Parameter | Value |

|---|---|

| Isolated Yield | Approximately 50% |

| Physical State | Off-white solid |

| Purification Method | Silica gel chromatography + trituration with diethyl ether |

| Characterization Data | 1H NMR (DMSO-d6, 400 MHz), LCMS (ES+): m/z 525.23 [M-H] |

Research Findings and Analysis

- The reaction proceeds efficiently under inert atmosphere to prevent oxidation or side reactions of the boronic ester.

- The use of a biphasic solvent system (water and DMF) facilitates the solubility of both organic and inorganic reagents.

- Sodium carbonate serves as a mild base, promoting the transmetallation step in the Suzuki coupling.

- The palladium catalyst bis(triphenylphosphine)palladium(II) chloride is effective in catalyzing the cross-coupling with good selectivity.

- The reaction time of 3 hours at reflux is sufficient to achieve moderate yields (~50%).

- Purification by column chromatography followed by trituration ensures removal of palladium residues and other impurities, yielding a product suitable for further synthetic applications.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Reaction Type | Suzuki-Miyaura cross-coupling |

| Catalyst | PdCl2(PPh3)2 (bis-tri-phenylphosphine-palladium(II) chloride) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | DMF and water |

| Atmosphere | Argon (inert) |

| Temperature | Reflux |

| Reaction Duration | 3 hours |

| Yield | ~50% |

| Purification | Silica gel chromatography + diethyl ether trituration |

| Characterization | 1H NMR, LCMS |

Additional Notes

- The trihydrochloride salt form improves the compound's stability and handling properties.

- The boronic acid pinacol ester group is a versatile synthetic handle for further functionalization.

- The methodology aligns with standard Suzuki coupling protocols, adapted for this specific boronate-piperazine-pyridine scaffold.

- No alternative preparation methods with significantly different conditions or catalysts were found in the reviewed authoritative sources.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve purity and yield?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, demonstrates the use of K₂CO₃ in dimethylformamide (DMF) for analogous heterocyclic couplings, which can stabilize intermediates and enhance nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and purify crude products using column chromatography with gradients tailored to the compound’s polarity. Yield improvements may require inert atmosphere conditions to prevent boronate ester degradation .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the piperazine and pyridine-boronate ester moieties. Compare chemical shifts with literature data (e.g., ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- HPLC/TLC: Assess purity using reverse-phase HPLC with UV detection (210–254 nm) or TLC with iodine visualization. highlights HPLC protocols for structurally related piperazine derivatives .

Basic: What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under anhydrous conditions. The boronate ester group is sensitive to hydrolysis ( recommends P210 precautions to avoid heat/moisture). For long-term stability, lyophilize the compound and use desiccants. Periodic stability testing via NMR or HPLC can detect degradation products (e.g., free boronic acids) .

Advanced: How can computational methods enhance the design of reactions involving this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. ’s ICReDD framework uses computational screening to identify optimal solvents, catalysts, and temperatures, reducing experimental trial-and-error. Validate predictions with kinetic studies (e.g., Eyring plots) and spectroscopic monitoring of intermediates .

Advanced: What strategies resolve contradictions in reaction mechanisms proposed for derivatives of this compound?

Methodological Answer:

Employ kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹⁸O/²H) to trace reaction pathways. For example, ’s hydrolysis kinetics study of a piperazine derivative used pH-rate profiles to distinguish between nucleophilic and acid-catalyzed mechanisms. Cross-validate with computational simulations (e.g., transition state modeling) .

Advanced: How can trace impurities be profiled and mitigated during synthesis?

Methodological Answer:

Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to detect impurities at ppm levels. ’s impurity standards for piperazine-based pharmaceuticals provide reference retention times and fragmentation patterns. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to exclude polar byproducts .

Advanced: What methodologies address discrepancies in biological activity data for analogs of this compound?

Methodological Answer:

Conduct structure-activity relationship (SAR) studies with strict controls for stereochemistry and counterion effects (e.g., trihydrochloride vs. freebase forms). Use orthogonal assays (e.g., enzymatic inhibition and cell-based viability tests) to confirm activity. emphasizes theoretical alignment between experimental design and mechanistic hypotheses to isolate confounding variables .

Advanced: How can the boronate ester group be stabilized during Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Employ anhydrous conditions with degassed solvents (e.g., tetrahydrofuran or dioxane) and Pd catalysts (e.g., Pd(PPh₃)₄). Pre-activate the boronate ester with potassium carbonate or cesium fluoride to enhance transmetallation efficiency. Monitor boron retention via ¹¹B NMR, as demonstrated in for pyridine-boronate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.